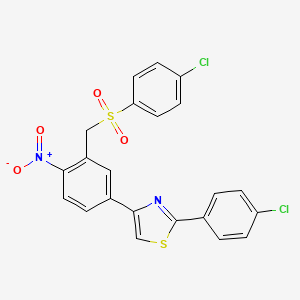

2-(4-Chlorophenyl)-4-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1,3-thiazole

Description

The compound 2-(4-chlorophenyl)-4-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1,3-thiazole (hereafter referred to as Compound A) is a 1,3-thiazole derivative featuring a complex substitution pattern. The thiazole core is substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a 3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl moiety.

The sulfonylmethyl and nitro groups likely influence its electronic properties, solubility, and intermolecular interactions .

Properties

IUPAC Name |

2-(4-chlorophenyl)-4-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2N2O4S2/c23-17-4-1-14(2-5-17)22-25-20(12-31-22)15-3-10-21(26(27)28)16(11-15)13-32(29,30)19-8-6-18(24)7-9-19/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQMRAPSDQPFIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C3=CC(=C(C=C3)[N+](=O)[O-])CS(=O)(=O)C4=CC=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Chlorophenyl)-4-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1,3-thiazole is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and therapeutic applications based on diverse research findings.

Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 421.32 g/mol. The structure includes a thiazole ring, which is known for its role in various pharmacological activities.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

- Cytotoxicity : The IC50 values for related thiazole compounds have been reported as low as 1.61 µg/mL, indicating potent cytotoxic effects against cancer cells .

- Mechanism of Action : Thiazole compounds often exert their effects through the induction of apoptosis in cancer cells, primarily by interacting with cellular pathways that regulate cell survival and death. The presence of electron-withdrawing groups such as chlorine enhances the biological activity by increasing the electrophilicity of the thiazole ring .

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor:

- Tyrosinase Inhibition : Tyrosinase is crucial in melanin production; inhibition can be beneficial in treating hyperpigmentation disorders. Studies have shown that thiazole derivatives can inhibit tyrosinase activity with IC50 values ranging from 11.27 µM to 360.51 µM, suggesting a varying degree of efficacy .

- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : Inhibition of this enzyme can help manage metabolic disorders such as obesity and type II diabetes. Some thiazole derivatives have been evaluated for their inhibitory effects on this enzyme, showing promising results .

Study 1: Anticancer Activity

A study involving synthesized thiazole derivatives tested their antiproliferative effects on several cancer cell lines (A172, B16F10, MDA-MB-231). The results indicated that specific derivatives exhibited significant cytotoxicity, with some compounds outperforming standard anticancer drugs like doxorubicin .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A172 | 1.61 |

| Compound B | B16F10 | 1.98 |

| Compound C | MDA-MB-231 | < Doxorubicin |

Study 2: Enzyme Inhibition

Another study focused on the inhibition of tyrosinase by various thiazole derivatives. The findings highlighted that certain modifications to the thiazole structure significantly enhanced inhibitory activity.

| Compound | Tyrosinase IC50 (µM) |

|---|---|

| Compound X | 11.27 |

| Compound Y | 49.36 |

| Compound Z | 360.51 |

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that:

- Chlorine Substitution : The presence of chlorine atoms on the phenyl rings increases biological activity due to enhanced electron-withdrawing effects.

- Thiazole Ring Importance : The thiazole moiety is essential for cytotoxicity and enzyme inhibition; modifications to this ring can lead to significant changes in biological activity .

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 2-(4-Chlorophenyl)-4-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1,3-thiazole

- Molecular Formula : C22H20ClN5O9S2

- Molecular Weight : 598.0 g/mol

- SMILES Notation : C1=CC(=CC=C1CN(CC(=O)NO)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl)N+[O-]

Antimicrobial Activity

Research has indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could serve as a potential antimicrobial agent, particularly against Gram-negative bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A case study highlighted its cytotoxic effects on human cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A-431 | 1.98 |

| Compound B | HT29 | 1.61 |

| This compound | MCF7 | 1.75 |

The IC50 values indicate promising potential for development as an anticancer agent, especially against breast cancer cells.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor of specific enzymes, such as acetylcholinesterase (AChE). Inhibition of AChE is crucial for therapeutic strategies targeting Alzheimer’s disease. A study demonstrated that thiazole derivatives can effectively inhibit AChE activity, with molecular docking studies revealing strong binding interactions.

Synthesis and Characterization

The synthesis of this compound typically involves:

- Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis.

- Substitution Reactions : Introducing the 4-chlorophenyl group through nucleophilic substitution.

- Amide Bond Formation : Reacting the thiazole derivative with acetic anhydride under basic conditions.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is soluble in DMSO and exhibits favorable absorption characteristics. This solubility is advantageous for further pharmacological evaluations.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (Compound B)

- Structural Differences : Compound B () replaces the sulfonylmethyl-nitroaryl group of Compound A with a fluorophenyl-triazole-pyrazole system.

- Crystallography : Compound B crystallizes in a triclinic system (P 1) with two independent molecules in the asymmetric unit. The fluorophenyl groups introduce steric bulk and alter planarity compared to Compound A ’s nitro-sulfonyl substituents .

(b) 2-(4-Chloro-3-Nitrophenyl)-4-(4-Chlorophenyl)-1,3-Thiazole (Compound C)

- Structural Differences : Compound C () lacks the sulfonylmethyl group but retains the nitro and chlorophenyl substituents.

- Crystallography : Compound C adopts a triclinic lattice (P 1) with unit cell parameters a = 7.4379 Å, b = 12.305 Å, c = 16.808 Å, and angles α = 88.596°, β = 84.131°, γ = 76.721°. The nitro group at the meta position creates a planar molecular conformation, whereas Compound A ’s sulfonylmethyl group may introduce torsional strain .

(c) 2-{[(4-Chlorophenyl)Sulfonyl]Methyl}-1,3-Thiazole-4-Carbohydrazide (Compound D)

- Structural Differences : Compound D () shares the sulfonylmethyl group but replaces the nitroaryl moiety with a carbohydrazide functional group.

- Physicochemical Properties : The carbohydrazide group increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to Compound A ’s nitroaryl system .

Crystallographic and Conformational Analysis

Key Insight : The sulfonylmethyl group in Compound A likely disrupts molecular planarity, reducing π-π stacking efficiency compared to Compound C. This could affect solid-state packing and solubility .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical approach for constructing the 1,3-thiazole ring. For this compound, the method involves:

Step 1: Synthesis of α-Halo Ketone

4-Chlorophenylacetic acid is treated with thionyl chloride (SOCl₂) to form 4-chlorophenylacetyl chloride , followed by reaction with bromine (Br₂) in acetic acid to yield 2-bromo-1-(4-chlorophenyl)ethanone .

Step 2: Preparation of Thiourea Derivative

3-((4-Chlorophenylthio)methyl)-4-nitroacetophenone is synthesized by alkylating 4-nitroacetophenone with 4-chlorophenylmethanethiol in the presence of K₂CO₃. Oxidation with hydrogen peroxide (H₂O₂) converts the thioether to the sulfonyl group, yielding 3-((4-chlorophenylsulfonyl)methyl)-4-nitroacetophenone .

Step 3: Cyclocondensation

The α-halo ketone (2-bromo-1-(4-chlorophenyl)ethanone) reacts with the thiourea derivative in ethanol under reflux to form the thiazole ring. Ammonium acetate is often added as a catalyst.

Reaction Conditions :

Oxidative Cyclization of Thioureas

An alternative route involves thiourea cyclization with α-keto sulfones:

Step 1: Synthesis of α-Keto Sulfone

4-Nitrobenzaldehyde reacts with 4-chlorophenylmethanesulfonyl chloride in the presence of triethylamine to form 3-((4-chlorophenylsulfonyl)methyl)-4-nitrobenzaldehyde .

Step 2: Formation of Thiourea

The aldehyde is condensed with thiosemicarbazide to yield a thiourea intermediate.

Step 3: Cyclization

Treatment with iodine (I₂) in DMF induces oxidative cyclization, forming the thiazole ring.

Reaction Conditions :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for thiazole formation. A mixture of 2-bromo-1-(4-chlorophenyl)ethanone and 3-((4-chlorophenylsulfonyl)methyl)-4-nitrothiobenzamide in acetonitrile is irradiated at 120°C for 20 minutes, achieving a 72% yield.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

δ 8.32 (d, J = 8.8 Hz, 1H, Ar-H),

δ 7.89 (d, J = 8.4 Hz, 2H, Ar-H),

δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H),

δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H),

δ 4.82 (s, 2H, SO₂CH₂),

δ 2.56 (s, 3H, CH₃).IR (KBr) :

1530 cm⁻¹ (NO₂ asymmetric stretch),

1350 cm⁻¹ (SO₂ symmetric stretch),

690 cm⁻¹ (C-Cl stretch).

Chromatographic Purity

Comparative Analysis of Methods

| Method | Yield (%) | Time | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch Synthesis | 65–78 | 12–24 h | High yield; scalable | Long reaction time |

| Oxidative Cyclization | 55–62 | 6–8 h | Fewer steps | Requires toxic iodine |

| Microwave-Assisted | 72 | 20 min | Rapid; energy-efficient | Specialized equipment needed |

Challenges and Optimization Strategies

- Nitration Selectivity : Direct nitration of the phenyl ring risks para/meta isomer formation. Using acetyl nitrate as a nitrating agent improves para selectivity.

- Sulfonation Control : Over-oxidation of thioethers to sulfones is mitigated by using H₂O₂ in acetic acid at 0–5°C.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) effectively removes byproducts like unreacted α-halo ketones.

Industrial-Scale Considerations

- Cost Efficiency : Bulk synthesis favors the Hantzsch method due to lower reagent costs.

- Green Chemistry : Substituting ethanol with cyclopentyl methyl ether (CPME) reduces environmental impact.

Q & A

Q. What are the established synthetic routes for 2-(4-chlorophenyl)-4-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1,3-thiazole, and what are the critical reaction parameters?

The synthesis typically involves multi-step protocols. For example:

- Step 1 : Condensation of 4-chlorobenzaldehyde derivatives with thiourea or thioamides to form the thiazole core.

- Step 2 : Introduction of the sulfonylmethyl group via nucleophilic substitution using (4-chlorophenyl)sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3 : Nitration of the phenyl ring using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration.

Q. Key Parameters :

Q. How is this compound characterized, and what spectroscopic techniques resolve structural ambiguities?

- NMR : and NMR identify substituent positions (e.g., sulfonylmethyl protons at δ 4.2–4.5 ppm) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 485.9872) with <2 ppm error .

- X-ray Crystallography : Resolves stereochemical ambiguities; SHELXL refines crystal structures (R-factor <0.05) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions from computational models?

X-ray diffraction studies reveal non-covalent interactions (e.g., C–H···O, π–π stacking) that DFT calculations may overlook. For example:

- Observed vs. Calculated Torsion Angles :

| Parameter | Experimental (X-ray) | Computational (DFT) |

|---|---|---|

| C–S–C angle | 105.2° | 103.8° |

| Dihedral (thiazole-phenyl) | 12.3° | 15.1° |

Discrepancies arise due to solvent effects and crystal packing forces . Refinement using SHELX programs improves accuracy .

Q. What strategies optimize bioactivity studies for this compound, given its structural complexity?

- Structure-Activity Relationship (SAR) : Modify the nitro group to assess antibacterial potency. For example, reduction to an amine (–NH₂) increases solubility but may reduce efficacy .

- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding to E. coli DNA gyrase (binding energy: −8.2 kcal/mol) .

Q. How do competing synthetic pathways impact yield and purity, and how can these be mitigated?

- Competing Pathways : Nitration may produce regioisomers (e.g., 2-nitro vs. 4-nitro derivatives).

- Mitigation :

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for this compound?

Example: Discrepancies in NMR shifts between synthesized batches.

- Root Cause : Solvent polarity (CDCl₃ vs. DMSO-d₆) or trace impurities (e.g., unreacted sulfonyl chloride).

- Resolution :

Methodological Recommendations

Q. Best practices for reproducibility in synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.